Product packaging for 14-(5-Ethyl-6-methylheptan-2-yl)-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-9-one(Cat. No.:CAS No. 2034-74-4)

14-(5-Ethyl-6-methylheptan-2-yl)-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-9-one

Cat. No.: B199101
CAS No.: 2034-74-4
M. Wt: 428.7 g/mol
InChI Key: ICFXJOAKQGDRCT-UHFFFAOYSA-N
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Description

Contextualization within Oxidized Phytosterol Research

Phytosterols (B1254722), such as β-sitosterol, campesterol (B1663852), and stigmasterol, are integral components of plant cell membranes and are abundant in vegetable oils, nuts, seeds, and grains. tandfonline.com Due to their structural similarities to cholesterol, phytosterols are recognized for their cholesterol-lowering properties. dfg.de However, the presence of a double bond in the steroid ring of many phytosterols makes them susceptible to oxidation, leading to the formation of POPs. nih.govresearchgate.net

Research into oxidized phytosterols is a significant subfield of lipid science, driven by the fact that these compounds are found in a variety of foods, both those naturally containing phytosterols and those enriched with them. nih.gov The formation of POPs can occur during food processing, storage, and cooking, especially at high temperatures. nih.govhelsinki.fi Among the various POPs, 7-keto derivatives, including 7-oxo-β-sitosterol, are among the most abundant and frequently studied. nih.govunav.edu

The scientific community is actively investigating the occurrence, formation, and biological implications of these oxidized compounds. tandfonline.com Analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are crucial for identifying and quantifying POPs in various food matrices. nih.gov Studies have shown that the concentration and composition of POPs can vary depending on the food type, the form of phytosterols (free or esterified), and the heating conditions. nih.gov For instance, pan-frying has been shown to result in more significant phytosterol oxidation compared to deep-frying. nih.gov

Derivation from β-Sitosterol in Biological Systems

The primary precursor to 7-oxo-β-sitosterol is β-sitosterol, one of the most common phytosterols. The conversion of β-sitosterol to its 7-oxo derivative is a result of oxidation. This process can occur through non-enzymatic autoxidation when β-sitosterol is exposed to reactive oxygen species (ROS). wikipathways.org This is analogous to the oxidation of cholesterol to 7-ketocholesterol (B24107). wikipathways.org

In biological systems, the formation of oxidized sterols can occur through several mechanisms, including enzymatic and non-enzymatic pathways. wikipathways.org While the enzymatic oxidation of cholesterol is a well-established part of metabolic processes like bile acid synthesis, the non-enzymatic pathway involving ROS is a key source of oxidized sterols, including those ingested from the diet. wikipathways.org The oxidation of the steroid ring is the primary mechanism for the formation of the most common POPs, such as the 7-keto and 7-hydroxy derivatives. nih.gov

Heating is a significant factor in the formation of 7-oxo-β-sitosterol from β-sitosterol. unav.edu Studies have demonstrated that during heating processes like frying, β-sitosterol readily oxidizes, with 7-ketositosterol being a major product. unav.edunih.gov The amount of 7-oxo-β-sitosterol formed is influenced by the temperature and duration of heating. helsinki.fiunav.edu For example, in one study, the maximum concentration of total β-sitosterol oxides was observed after 5 minutes of heating, with 7-ketositosterol accounting for a significant portion of these oxides. unav.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H48O2 B199101 14-(5-Ethyl-6-methylheptan-2-yl)-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-9-one CAS No. 2034-74-4

Properties

IUPAC Name

17-(5-ethyl-6-methylheptan-2-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-25,27,30H,7-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFXJOAKQGDRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxystigmast-5-en-7-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034422
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2034-74-4
Record name 3-Hydroxystigmast-5-en-7-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034422
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

129 °C
Record name 3-Hydroxystigmast-5-en-7-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034422
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Occurrence, Isolation, and Synthetic Approaches for 7 Oxo β Sitosterol

Natural Prevalence in Botanical Sources

7-Oxo-β-sitosterol is a naturally occurring compound found across a diverse range of plant species. biosynth.comontosight.ai Its presence has been documented in common dietary sources such as plant oils, nuts, and seeds. biosynth.comontosight.ai Specific research has led to the isolation and identification of this compound from various parts of different plants, highlighting its widespread distribution in the plant kingdom. For instance, it has been successfully isolated from the bark of the Asian white birch (Betula platyphylla var. japonica), the roots of Knoxia valerianoides, and the plant Suregada glomerulata. biocrick.comscispace.comchemfaces.com It has also been identified as a thermal oxidation product in coffee silverskin and is found in the dried stems of Salix gilgiana. caymanchem.com

The following table summarizes some of the documented botanical sources of 7-oxo-β-sitosterol.

Botanical SourcePlant PartReference(s)
Betula platyphylla var. japonicaBark scispace.com
Knoxia valerianoidesRoots biocrick.com
Suregada glomerulata- biocrick.comchemfaces.com
Salix gilgianaDried Stem caymanchem.com
Coffee Silverskin- caymanchem.com
GeneralPlant oils, nuts, seeds biosynth.comontosight.ai

Methodologies for Analytical Isolation

The isolation of 7-oxo-β-sitosterol from its natural matrix or synthetic mixtures requires precise and systematic methodologies, primarily relying on chromatographic and spectroscopic techniques.

The purification of 7-oxo-β-sitosterol heavily relies on various chromatographic methods. Column chromatography is a fundamental first step, often utilizing silica (B1680970) gel as the stationary phase with a gradient elution system of solvents like n-hexane, chloroform, and ethyl acetate (B1210297) to separate compounds based on polarity. researchgate.netresearchgate.net For instance, the isolation from Suregada glomerulata involved the use of silica gel, Sephadex LH-20, and ODS (Octadecyl-silica) column chromatography. biocrick.comchemfaces.com

For higher purity and more precise separation, High-Performance Liquid Chromatography (HPLC) is employed. researchgate.net Semi-preparative HPLC, particularly with reverse-phase columns such as C18, has been effectively used. scispace.com A common mobile phase for such separations is a mixture of methanol (B129727) and water. scispace.com The selection of specific chromatographic techniques is crucial for obtaining the compound at a purity level suitable for subsequent structural analysis and research. nih.gov

TechniqueStationary Phase/ColumnMobile Phase SystemSource/ApplicationReference(s)
Column ChromatographySilica Geln-hexane-ethyl acetate gradientSynthetic Mixture Purification researchgate.net
Column ChromatographySilica Gel, Sephadex LH-20, ODSNot specifiedIsolation from Suregada glomerulata biocrick.comchemfaces.com
Semi-preparative HPLCPhenomenex Luna C18(2)Methanol/WaterIsolation from B. platyphylla scispace.com
Preparative Adsorption CCNot specifiedNot specifiedPurification of β-sitosterol precursor researchgate.netnih.gov

Once isolated, the definitive identification of 7-oxo-β-sitosterol is accomplished through a combination of spectroscopic methods that elucidate its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for determining the carbon-hydrogen framework.

¹H-NMR (Proton NMR) spectra provide information about the chemical environment of hydrogen atoms. Key signals for 7-oxo-β-sitosterol include a characteristic broad singlet for the vinylic proton at H-6 (around δ 5.68 ppm) and a multiplet for the H-3 proton adjacent to the hydroxyl group (around δ 3.67 ppm). scispace.com

¹³C-NMR (Carbon-13 NMR) spectra reveal the types of carbon atoms present. The most notable signals are the carbonyl carbon at C-7 (around δ 202.3 ppm) and the olefinic carbons at C-5 (around δ 165.0 ppm) and C-6 (around δ 126.1 ppm). scispace.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray Ionization Mass Spectrometry (ESI-MS) typically shows a molecular ion peak [M+H]⁺ at m/z 429, corresponding to the molecular formula C₂₉H₄₈O₂. scispace.com Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used for identification and purity assessment, often after derivatization of the hydroxyl group. researchgate.netoup.com

The table below presents key spectroscopic data used for the characterization of 7-oxo-β-sitosterol. scispace.com

Spectroscopic Data
Molecular Formula C₂₉H₄₈O₂
Molecular Weight 428.7 g/mol
Mass Spectrometry (ESI-MS) m/z 429 [M+H]⁺
¹H NMR (600 MHz, CDCl₃) δ (ppm) 5.68 (1H, br s, H-6), 3.67 (1H, tt, H-3), 1.19 (3H, s, H-19), 0.66 (3H, s, H-18)
¹³C NMR (150 MHz, CDCl₃) δ (ppm) 202.3 (C-7), 165.0 (C-5), 126.1 (C-6), 70.9 (C-3)

Chromatographic Fractionation Techniques

Chemical Synthesis Strategies for 7-Oxo-β-Sitosterol

While readily available from natural sources, chemical synthesis provides a reliable route to obtain high-purity 7-oxo-β-sitosterol for research purposes. ontosight.ai The primary strategies involve the targeted modification of its abundant precursor, β-sitosterol. researchgate.net

The most direct synthetic route to 7-oxo-β-sitosterol is the allylic oxidation of β-sitosterol. ontosight.ai This reaction specifically targets the C-7 position due to its activation by the adjacent double bond at C-5. Various oxidizing agents can be employed for this transformation. Research on the synthesis of cholesterol oxides, which are structurally similar, often utilizes reagents like pyridinium (B92312) chlorochromate (PCC). A modified procedure using PCC as the oxidant for β-sitosterol has been reported to yield the 7-keto derivative. researchgate.net Heat treatment can also induce the oxidation of β-sitosterol, forming a mixture of oxidation products where 7-ketositosterol is often the most abundant component. oup.com

To achieve high yields and exceptional purity, multi-step synthetic sequences are often implemented. researchgate.net A common strategy involves the protection of the hydroxyl group at the C-3 position of β-sitosterol before oxidation.

A typical multi-step synthesis includes:

Purification of Precursor: Starting with a commercial phytosterol mixture, pure β-sitosterol (>95%) is first isolated on a gram-scale using techniques like preparative column chromatography. nih.gov

Protection: The 3β-hydroxyl group of β-sitosterol is protected, commonly as an acetate ester, by reacting it with acetic anhydride (B1165640) or acetyl chloride. researchgate.net This prevents the oxidation of the C-3 hydroxyl group in the subsequent step.

Oxidation: The protected β-sitosteryl acetate is then subjected to allylic oxidation to introduce the keto group at the C-7 position.

Deprotection and Purification: The final step involves the removal of the protecting group (e.g., hydrolysis of the acetate ester with a base like potassium carbonate) to regenerate the free 3β-hydroxyl group. researchgate.net The resulting crude 7-oxo-β-sitosterol is then purified using flash chromatography on silica gel to yield the high-purity compound. researchgate.net This multi-step approach allows for better control over the reaction and facilitates the purification of the final product. researchgate.netresearchgate.net

Biosynthetic and Metabolic Pathways of 7 Oxo β Sitosterol

Endogenous Formation Mechanisms in Biological Systems

The generation of 7-oxo-β-sitosterol in biological systems can occur through two distinct routes: enzymatic processes integrated into normal sterol metabolism and non-enzymatic oxidation triggered by various chemical and physical factors.

While enzymatic oxidation is a primary route for the formation of cholesterol-derived oxysterols, its role in the direct production of 7-oxo-β-sitosterol from β-sitosterol is considered minor. mdpi.comwikipathways.org The structural difference between cholesterol and phytosterols (B1254722), specifically the presence of an ethyl or methyl group at the C24 position of the side chain in compounds like β-sitosterol, can create steric hindrance. mdpi.com This hindrance makes phytosterols poor substrates for some of the enzymes that readily metabolize cholesterol. mdpi.com

However, it is valuable to consider the analogous enzymatic pathways for cholesterol, as they provide a model for potential, albeit less efficient, biotransformations of phytosterols. In cholesterol metabolism, 7-ketocholesterol (B24107) can be formed via the oxidation of 7α- and 7β-hydroxycholesterol, a reaction catalyzed by enzymes such as 7α-hydroxysterol dehydrogenase. nih.gov The interconversion between 7-hydroxy and 7-keto forms is a recognized metabolic step. wikipathways.org While direct evidence for a specific enzyme efficiently converting β-sitosterol to 7-oxo-β-sitosterol is scarce, the possibility of minor enzymatic activity by promiscuous enzymes from the cytochrome P450 family or other oxidoreductases cannot be entirely dismissed. researchgate.net

Table 1: Comparative Overview of Sterol Oxidation Pathways

FeatureEnzymatic OxidationNon-Enzymatic Oxidation
Primary Substrate CholesterolCholesterol, Phytosterols (e.g., β-sitosterol)
Primary Mechanism Enzyme-catalyzed hydroxylation and dehydrogenationFree radical chain reactions, photo-oxidation, thermal degradation
Key Reactants Molecular oxygen, NADPHReactive Oxygen Species (ROS), singlet oxygen, ozone
Specificity Highly specific to sterol ring and side-chain positionsLess specific, primarily attacks susceptible C-H bonds (e.g., allylic C7)
Efficiency for β-sitosterol Considered low due to steric hindrance mdpi.comHigh; the main route for Phytosterol Oxidation Product (POP) formation mdpi.comresearchgate.net

The predominant pathway for the formation of 7-oxo-β-sitosterol is through non-enzymatic oxidation. mdpi.comresearchgate.net β-sitosterol, like cholesterol, is susceptible to oxidation due to its chemical structure, particularly the double bond in the B-ring. This process can be initiated by several factors, including heat, light, and reactive oxygen species (ROS). mdpi.comucl.ac.uk

Free Radical Autoxidation: This is the main non-enzymatic process. mdpi.com The reaction is initiated by the abstraction of a hydrogen atom from the allylic C7 position, which is the most vulnerable site on the β-sitosterol molecule. mdpi.comibb.waw.pl The resulting sterol radical rapidly reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen atom from another molecule (like an unsaturated lipid) to yield more stable 7-hydroperoxides (7α- and 7β-hydroperoxysitosterol). These intermediates are subsequently converted into the more stable 7-hydroxy and 7-keto derivatives, including 7-oxo-β-sitosterol. mdpi.com

Photo-oxidation: Exposure to light, especially in the presence of photosensitizers, can generate singlet oxygen. Singlet oxygen can react with the Δ5 double bond of β-sitosterol to form hydroperoxides, which then rearrange to form various oxidized products, including 7-oxo-β-sitosterol. mdpi.comucl.ac.uk

Thermal Degradation: Heating phytosterols, as occurs during food processing, significantly accelerates oxidation. ibb.waw.plcaymanchem.com High temperatures provide the energy needed to initiate the free-radical chain reactions described above, leading to a mixture of phytosterol oxidation products, with 7-oxo-β-sitosterol being a prominent component. ibb.waw.plcaymanchem.com Studies on the thermo-oxidation of β-sitosterol confirm that 7-keto derivatives are among the most abundant compounds formed. ibb.waw.pl

Ozonolysis: Exposure to ozone (O₃), a potent oxidant and environmental pollutant, also leads to the oxidation of β-sitosterol. While the major characterized product of sitosterol (B1666911) ozonization is a secosterol aldehyde, other oxidation products can also be formed. mdpi.com

Table 2: Factors Influencing Non-Enzymatic Formation of 7-Oxo-β-Sitosterol

FactorDescriptionImpact on Formation
Temperature Elevated temperatures as seen in cooking or food processing.Increases the rate of free-radical chain reactions, leading to higher yields of 7-oxo-β-sitosterol. ibb.waw.pl
Oxygen Availability The presence of molecular oxygen is essential for the propagation of autoxidation.Higher oxygen concentration generally increases the rate of oxidation.
Light Exposure UV and visible light can generate singlet oxygen, initiating photo-oxidation.Accelerates the formation of oxidized products. ucl.ac.uk
Reactive Oxygen Species (ROS) Presence of free radicals (e.g., hydroxyl radical) from cellular processes or external sources.Initiates the autoxidation chain reaction by abstracting a hydrogen atom from C7. mdpi.com
Matrix Composition The food or biological matrix in which β-sitosterol is present.The presence of antioxidants can inhibit formation, while pro-oxidants can accelerate it. ibb.waw.pl

Enzymatic Biotransformations and Sterol Metabolism

Metabolic Fate and Downstream Products of 7-Oxo-β-Sitosterol

Once formed or ingested, 7-oxo-β-sitosterol enters metabolic pathways. Data from studies on infants receiving parenteral nutrition suggest that 7-oxositosterol structures can be predominant among oxidized phytosterols found in serum, indicating their absorption and circulation. researchgate.netresearchgate.net

The metabolic fate of 7-oxo-β-sitosterol is thought to parallel that of its cholesterol analog, 7-ketocholesterol. A key metabolic transformation is the reduction of the 7-keto group to a hydroxyl group, yielding 7α-hydroxysitosterol and 7β-hydroxysitosterol. wikipathways.org This reversible reaction is catalyzed in cholesterol metabolism by hydroxysteroid dehydrogenases, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which contributes to the balance between 7-keto- and 7-hydroxy-oxysterols. wikipathways.org It is plausible that similar enzymes act on 7-oxo-β-sitosterol.

These 7-hydroxylated metabolites can then undergo further enzymatic modifications. For instance, they may be conjugated with fatty acids to form steryl esters or with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion from the body. While detailed studies mapping the complete metabolic breakdown of 7-oxo-β-sitosterol are limited, the primary routes are expected to involve reduction and conjugation, preparing them for elimination via bile and feces. researchgate.net

Table 3: Potential Metabolic Transformations of 7-Oxo-β-Sitosterol

Metabolic ProcessPotential Product(s)Putative Enzyme ClassPurpose
Reduction 7α-Hydroxysitosterol, 7β-HydroxysitosterolHydroxysteroid Dehydrogenases (e.g., 11β-HSD1) wikipathways.orgInterconversion with other oxysterols; preparation for conjugation.
Esterification 7-Oxo-β-sitosteryl esters, 7-Hydroxy-sitosteryl estersAcyl-CoA:cholesterol acyltransferase (ACAT)-like enzymesStorage in lipid droplets; transport in lipoproteins.
Glucuronidation 7-Hydroxy-sitosterol glucuronideUDP-glucuronosyltransferases (UGTs)Increases water solubility for biliary/urinary excretion.
Sulfation 7-Hydroxy-sitosterol sulfateSulfotransferases (SULTs)Increases water solubility for excretion.

Cellular and Molecular Mechanisms of 7 Oxo β Sitosterol Action

Modulation of Cellular Proliferation Dynamics

7-oxo-beta-sitosterol has demonstrated notable effects on the proliferation of various cancer cell lines. Research indicates that this compound can inhibit cell growth, with its efficacy varying depending on the cell type. For instance, it has been shown to suppress the proliferation of human leukemia (HL-60), breast cancer (MCF-7), and lung cancer (A549) cells. targetmol.com The anti-proliferative effects are also observed in human liver cancer (HepG2) cells. nih.gov

The mechanism behind this inhibition involves the downregulation of key signaling proteins. Studies have revealed that 7-oxo-beta-sitosterol can decrease the levels of phosphorylated p44/42 extracellular signal-regulated kinase (ERK1/2) and phosphorylated nuclear factor-kappa B (p-NF-κB p65). targetmol.comresearchgate.net These proteins are crucial components of pathways that promote cell survival and proliferation. By inhibiting their activity, 7-oxo-beta-sitosterol effectively hinders the cellular machinery responsible for uncontrolled cell division.

Table 1: Inhibitory Effects of 7-Oxo-β-Sitosterol on Cancer Cell Proliferation

Cell LineCancer TypeObserved EffectIC50 Value (µM)Reference
HL-60Acute Myeloid LeukemiaInhibition of proliferation45.6 sapphirebioscience.com
MCF-7Breast CancerSuppression of proliferation240.73 µg/mL targetmol.com
A549Lung CancerSuppression of proliferation696.6 µg/mL targetmol.com
HepG2Liver CarcinomaReduction in cell viabilityNot specified nih.gov

Induction of Programmed Cell Death (Apoptosis)

7-oxo-beta-sitosterol is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This process is critical for eliminating damaged or cancerous cells from the body.

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of a cell's fate. While direct studies on the effect of 7-oxo-beta-sitosterol on the Bax/Bcl-2 ratio are limited, research on the closely related 7α-hydroxy-β-sitosterol shows an increase in the pro-apoptotic Bax protein levels and a decrease in the anti-apoptotic Bcl-2 protein levels. researchgate.netnih.gov This shift in the Bax/Bcl-2 ratio is a key indicator of the cell's commitment to apoptosis, as it leads to increased mitochondrial membrane permeability. researchgate.netnih.gov

The induction of apoptosis by 7-oxo-beta-sitosterol is linked to the activation of caspases, a family of proteases that execute the apoptotic program. The process is often initiated through the mitochondrial (intrinsic) pathway. Evidence suggests that phytosterol oxides can target the mitochondria, leading to the release of cytochrome c. nih.gov In the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates initiator caspases like caspase-9. semanticscholar.org Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the dismantling of the cell. nih.govsemanticscholar.org Studies on 7α-hydroxy-β-sitosterol have demonstrated a reduction in the levels of procaspase-9 and procaspase-3, confirming the activation of this mitochondrial-mediated caspase cascade. nih.govnih.gov

A hallmark of late-stage apoptosis is the fragmentation of nuclear DNA into a characteristic ladder pattern and the formation of apoptotic bodies. Treatment of cells with phytosterol oxides has been shown to induce DNA fragmentation. nih.gov For example, in MCF-7 cells treated with 7α-hydroxy-β-sitosterol, DNA laddering with fragments of approximately 200-250 base pairs was observed, which is a clear indication of endonuclease activity during apoptosis. nih.govresearchgate.net The condensed and fragmented nuclei are also visible through staining techniques like Hoechst 33342. nih.govresearchgate.net

Activation of Caspase Cascades and Mitochondrial Pathway Involvement

Perturbation of Cell Cycle Progression

In addition to inducing apoptosis, 7-oxo-beta-sitosterol and related compounds can interfere with the normal progression of the cell cycle, a tightly regulated process that governs cell division.

Studies on β-sitosterol and its derivatives have shown the ability to induce cell cycle arrest at different phases, thereby preventing cancer cells from dividing. For instance, β-sitosterol has been reported to induce G2/M arrest in some cancer cell lines. targetmol.com The related compound, 7α-hydroxy-β-sitosterol, has been shown to cause cell cycle arrest in the G0/G1 phase in MCF-7 breast cancer cells. frontiersin.org This arrest prevents the cells from entering the S phase, where DNA replication occurs, thus halting proliferation. Another related oxyphytosterol, β-Secosterol, has also been observed to induce G0/G1 cell cycle arrest. mdpi.com

Table 2: Effects of β-Sitosterol Derivatives on Cell Cycle

CompoundCell LineEffect on Cell CycleReference
7α-hydroxy-β-sitosterolMCF-7G0/G1 phase arrest frontiersin.org
β-sitosterolU937G2/M arrest targetmol.com
β-SecosterolBRL-3A and HTCG0/G1 phase arrest mdpi.com

Regulation of Cyclins and Cyclin-Dependent Kinases

The progression of the cell cycle is a tightly regulated process orchestrated by the sequential activation of cyclin-dependent kinases (CDKs) by their regulatory partners, the cyclins. nih.govoncohemakey.com Disruption of this process is a hallmark of cancer. nih.gov The transition from the G1 (first gap) phase to the S (synthesis) phase, where DNA replication occurs, is a critical checkpoint. This transition is largely governed by the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes. oncohemakey.comresearchgate.net

Studies have shown that some phytosterols (B1254722) and their derivatives can influence the expression and activity of these key cell cycle regulators. For instance, a derivative of Dangui Luhui Wan, an herbal compound, acts as a selective inhibitor of CDKs and can induce apoptosis. While direct studies on 7-oxo-β-sitosterol's effect on specific cyclins and CDKs are limited, the broader family of phytosterols has been shown to interfere with cell cycle progression. researchgate.net For example, a related compound, 7α-hydroxy-β-sitosterol, has been observed to cause cell cycle arrest in cancer cells. researchgate.netnih.gov This suggests a potential mechanism where 7-oxo-β-sitosterol could similarly modulate the activity of cyclins and CDKs, thereby halting uncontrolled cell proliferation, a key characteristic of cancer cells.

Cell Cycle Phase Key Cyclin-CDK Complexes General Function
G1 PhaseCyclin D-CDK4/6Initiates phosphorylation of retinoblastoma protein (pRb). researchgate.net
G1/S TransitionCyclin E-CDK2Completes pRb phosphorylation, leading to E2F transcription factor release and entry into S phase. researchgate.net
S PhaseCyclin A-CDK2Regulates progression through DNA replication. researchgate.net
G2/M TransitionCyclin B-CDK1Initiates mitosis. researchgate.net

Interplay with Intracellular Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) Pathway Downregulation (e.g., ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that relays extracellular signals to the cell's interior, influencing a wide range of cellular processes including proliferation, differentiation, and survival. mdpi.comfrontiersin.org The Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2) are key components of this pathway. mdpi.com Aberrant activation of the ERK1/2 pathway is frequently observed in various cancers, promoting uncontrolled cell growth.

Research has demonstrated that certain phytosterol oxides can suppress this pathway. Specifically, 7-ketositosterol, an oxidation product of beta-sitosterol, has been shown to significantly suppress the levels of phosphorylated ERK1/2 in cancer cells. mdpi.com This downregulation of ERK1/2 activity is a key mechanism contributing to the anti-proliferative effects of the compound. mdpi.com Similarly, studies on 7α-hydroxy-β-sitosterol have also reported the induction of apoptosis in cancer cells through the downregulation of the ERK1/2 signaling pathway. researchgate.netnih.gov These findings suggest that 7-oxo-β-sitosterol may exert its anti-cancer effects in part by inhibiting the MAPK/ERK1/2 signaling cascade.

Nuclear Factor-kappa B (NF-κB) Signaling Modulation

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. researchgate.net In many cancer cells, the NF-κB pathway is constitutively active, which contributes to their resistance to apoptosis and promotes inflammation that can fuel tumor growth.

Studies on 7-ketositosterol have revealed its ability to modulate NF-κB signaling. mdpi.com Treatment of cancer cells with 7-ketositosterol resulted in a significant reduction in the levels of phosphorylated NF-κB p65. mdpi.com This inhibition of NF-κB activation is a critical component of the compound's anti-proliferative and pro-apoptotic effects. mdpi.com The broader family of phytosterols, including β-sitosterol, has also been shown to inhibit the NF-κB signaling cascade. researchgate.netresearchgate.net This modulation of NF-κB signaling by phytosterol derivatives highlights a potential mechanism by which 7-oxo-β-sitosterol could exert its biological activities.

Sphingolipid Metabolism and Ceramide Accumulation

Sphingolipids are a class of lipids that are not only structural components of cell membranes but also play critical roles as signaling molecules in various cellular processes, including proliferation, apoptosis, and senescence. nih.govmdpi.com A key bioactive sphingolipid is ceramide, which is generally considered a pro-apoptotic molecule. nih.govmdpi.com An imbalance in the levels of different sphingolipids can determine the cell's fate. mdpi.com

Research has indicated that 7-ketositosterol can influence sphingolipid metabolism, leading to an increase in ceramide levels in cancer cells. mdpi.com This accumulation of ceramide is thought to be a result of the upregulation of enzymes involved in its synthesis, such as serine palmitoyltransferase and ceramide synthase, and potentially the downregulation of ceramidases, which are responsible for ceramide degradation. mdpi.com The elevated ceramide levels contribute to the induction of apoptosis in cancer cells treated with 7-ketositosterol. mdpi.com This alteration of sphingolipid metabolism represents another important pathway through which 7-oxo-β-sitosterol may exert its cellular effects.

Signaling Pathway Key Molecules Effect of 7-Oxo-β-Sitosterol (or related compounds)
MAPK/ERKERK1/2Downregulation of phosphorylated ERK1/2. mdpi.com
NF-κBNF-κB p65Suppression of phosphorylated NF-κB p65. mdpi.com
Sphingolipid MetabolismCeramideIncreased accumulation. mdpi.com

Influence on Cellular Redox Homeostasis

Generation of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. nih.govmdpi.com While low to moderate levels of ROS can act as signaling molecules, excessive amounts can lead to oxidative stress, causing damage to cellular components and inducing apoptosis. nih.gov Cancer cells often exhibit altered redox homeostasis, with higher basal levels of ROS compared to normal cells. nih.gov

Studies have shown that β-sitosterol and its oxidation products can induce the generation of ROS. oup.comnih.gov For example, β-sitosterol has been demonstrated to induce ROS accumulation in a dose-dependent manner in human hepatocellular carcinoma cells, leading to apoptosis. nih.gov Similarly, β-sitosterol oxidation products have been shown to increase ROS production in rat aortic endothelial cells. oup.com This suggests that 7-oxo-β-sitosterol, as an oxidized derivative of β-sitosterol, may also promote the generation of ROS, thereby disrupting the redox balance within cells and contributing to its cytotoxic effects.

Impact on Antioxidant Defense Systems (e.g., Glutathione)

7-Oxo-β-sitosterol, an oxidized derivative of β-sitosterol, has been noted for its potential biological activities, including antioxidant effects. ontosight.ai While direct, extensive research on the specific interactions of 7-oxo-β-sitosterol with the glutathione (B108866) system is still emerging, the antioxidant activities of its parent compound, β-sitosterol, provide foundational insights. β-sitosterol has been shown to bolster antioxidant defenses by mitigating lipid peroxidation and enhancing the levels of crucial antioxidant enzymes and non-enzymatic antioxidants. nih.gov

Glutathione (GSH) is a vital tripeptide antioxidant that plays a central role in protecting cells from oxidative damage caused by reactive oxygen species (ROS). nih.govmdpi.com The antioxidant function of GSH is primarily carried out through reactions catalyzed by glutathione peroxidase (GPx), which reduces harmful hydrogen peroxide and lipid peroxides. nih.govnih.gov During this process, GSH is oxidized to glutathione disulfide (GSSG), which is then recycled back to GSH by glutathione reductase (GR), maintaining a critical redox balance. nih.gov

Studies on β-sitosterol have demonstrated its ability to counteract the depletion of GSH and other antioxidants induced by oxidative stress. In animal models of chemically-induced colon carcinogenesis, β-sitosterol supplementation effectively restored the levels of reduced glutathione, along with enzymes like glutathione peroxidase, glutathione reductase, and glutathione S-transferase (GST), in both colonic and hepatic tissues. nih.gov This suggests that phytosterols can positively influence the glutathione-mediated antioxidant defense system. The synthesis of glutathione itself is a two-step enzymatic process, and its regulation is critical for cellular health. nih.govreactome.org

While the direct effects of 7-oxo-β-sitosterol on glutathione synthesis and recycling are not as well-documented as those of β-sitosterol, its recognized antioxidant properties suggest a potential role in modulating cellular redox status. ontosight.ai Oxidized phytosterols, including 7-oxo-β-sitosterol, may have altered biological activities compared to their unoxidized precursors. nih.gov Further research is necessary to fully elucidate the specific mechanisms by which 7-oxo-β-sitosterol interacts with and impacts the glutathione antioxidant defense system.

Immunomodulatory and Anti-Inflammatory Effects at the Molecular Level

7-Oxo-β-sitosterol exhibits notable immunomodulatory and anti-inflammatory effects by influencing key signaling pathways and the production of inflammatory mediators at the molecular level. ontosight.aibiosynth.com Research indicates that this compound can modulate critical inflammatory cascades, positioning it as a molecule of interest for its therapeutic potential.

A significant mechanism of action for 7-oxo-β-sitosterol is its ability to suppress the activation of nuclear factor-kappa B (NF-κB). mdpi.com NF-κB is a pivotal transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. science.gov Studies have shown that 7-oxo-β-sitosterol can downregulate the phosphorylation of the p65 subunit of NF-κB. mdpi.comresearchgate.net This inhibition of NF-κB activation leads to a reduction in the transcription of pro-inflammatory genes.

Furthermore, 7-oxo-β-sitosterol has been found to modulate the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov The MAPK pathway, which includes extracellular signal-regulated kinases (ERK1/2), plays a crucial role in cell proliferation and inflammation. nih.govnih.gov Research has demonstrated that 7-oxo-β-sitosterol can decrease the phosphorylation of ERK1/2, thereby inhibiting this signaling cascade. mdpi.comresearchgate.net The parent compound, β-sitosterol, has also been shown to suppress the production of inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) by downregulating the MAPK and NF-κB signaling pathways. nih.gov

The anti-inflammatory properties of 7-oxo-β-sitosterol are also linked to its influence on the production of various inflammatory molecules. By inhibiting key signaling pathways, it can lead to a decreased expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2), which are central to the inflammatory process. nih.gov

Advanced Analytical Methodologies for 7 Oxo β Sitosterol Research

Chromatographic Quantification and Identification

The analysis of 7-oxo-β-sitosterol is often challenging due to its low abundance and structural similarity to other sterols. Chromatographic techniques coupled with mass spectrometry have become the gold standard for its determination.

Gas Chromatography–Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone in the analysis of phytosterol oxidation products (POPs), including 7-oxo-β-sitosterol. nih.gov To enhance volatility and thermal stability for GC analysis, sterols are typically derivatized to their trimethylsilyl (B98337) (TMS) ethers. ucl.ac.ukresearchgate.net This derivatization step is crucial as it allows for the successful separation and detection of these otherwise non-polar compounds. nih.gov

GC-MS/MS, a tandem mass spectrometry approach, has been utilized for the quantitative analysis of both hydroxyl and keto forms of sitosterol (B1666911) and campesterol (B1663852) oxidation products in human serum. nih.govubc.ca This technique offers improved selectivity and sensitivity compared to single-stage MS. For quantification, single ion monitoring (SIM) mode is often employed, which focuses on specific fragment ions characteristic of the target analyte, thereby increasing the signal-to-noise ratio. nih.gov In some studies, while GC-MS/MS is used for the identification of POPs, quantification is carried out using GC with a flame ionization detector (FID). ubc.camdpi.com

Method validation is a critical aspect of developing reliable analytical procedures. For instance, a GC-SIM-MS method developed for the analysis of POPs in human serum reported detection limits ranging from 1.23 to 4.14 ng/mL for various derivatives. nih.govubc.ca Another study enhanced detection sensitivity with limits below 2.99 ng/mL for several derivatives. nih.gov

High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS/MS) Approaches

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers a powerful alternative to GC-MS for the analysis of 7-oxo-β-sitosterol, often without the need for derivatization. mdpi.comresearchgate.net This is particularly advantageous as it simplifies sample preparation and avoids potential degradation of analytes at high temperatures used in GC. nih.gov Both normal-phase and reversed-phase LC methods have been developed. While normal-phase LC can suffer from long analysis times, reversed-phase chromatography can shorten the run time significantly. nih.govubc.camdpi.com

Atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are common ionization techniques used in LC-MS for POPs, showing similar ionization behaviors. ubc.camdpi.com A recently developed LC-MS/MS method for quantifying sixteen POPs, including derivatives of β-sitosterol, boasts a short run time of just 5 minutes using a C18 column and isocratic elution. nih.gov

The sensitivity of LC-MS/MS methods is a key advantage. For example, a validated LC-MS/MS assay for 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid demonstrates the high sensitivity achievable with this technique. chemrxiv.org In the analysis of 7-oxo-β-sitosterol, LC-MS/MS provides high selectivity and sensitivity, enabling the detection of low levels of this compound in complex biological samples. koreamed.orgkoreascience.krkoreamed.org

AnalyteMatrixLC ColumnIonizationKey FindingsReference
7-oxo-β-sitosterolBark of Betula platyphylla var. japonicaSemi-preparative HPLCESI-MSSuccessful isolation and identification. koreamed.org
Phytosterol Oxidation Products (POPs)Liposomal formulations, Vegetable oil extractsPoroshell C18APCIFast 5-minute quantitative method developed. nih.gov
7-oxo-β-sitosterolHuman SerumReversed-phase LCESI-MS/MSIdentified in a patient with AHC based on retention time and MS3 spectrum. ucl.ac.ukchemrxiv.org

Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power. chemistry-matters.comazom.com This technique utilizes two columns with different separation mechanisms, dramatically increasing peak capacity and minimizing co-elution, which is a common issue in one-dimensional GC. nih.govnih.gov

A GCxGC method coupled with time-of-flight mass spectrometry (TOF-MS) has been successfully developed and validated for the simultaneous quantification of ten POPs in human plasma. nih.gov This powerful combination allows for both targeted quantification and non-targeted identification of sterol metabolites in a single run. nih.gov The method demonstrated excellent linearity with correlation coefficients (R²) better than 0.99 and detection limits below 0.1 ng/mL. nih.gov The enhanced resolution of GCxGC is particularly beneficial for separating structurally similar POPs that may overlap in conventional GC analysis. nih.gov

AnalytesMatrixDetectorDetection LimitsRecoveryReference
10 Phytosterol Oxidation Products (POPs)Human PlasmaTime-of-Flight Mass Spectrometry (TOF-MS)< 0.1 ng/mL71.0% - 98.6% nih.gov

Sample Preparation and Derivatization Techniques

The successful analysis of 7-oxo-β-sitosterol is highly dependent on the initial sample preparation steps, which aim to extract and purify the analyte from the sample matrix and, if necessary, derivatize it to enhance its analytical properties.

Extraction and Purification Protocols for Biological Matrices

Given that POPs are typically present in low concentrations, efficient extraction and purification are essential for accurate analysis. nih.gov A common initial step in analyzing sterols in biological samples like serum or plasma is the addition of antioxidants such as butylated hydroxytoluene (BHT) to prevent autoxidation during sample handling. ucl.ac.uk For the analysis of total sterols, alkaline hydrolysis (saponification) is often performed to release esterified forms. ucl.ac.uk However, for the determination of free sterols, this step is omitted. ucl.ac.uk

Solid-phase extraction (SPE) is a widely used technique for the purification and enrichment of POPs from sample extracts. nih.gov Silica (B1680970) cartridges are frequently employed for this purpose. nih.gov For instance, a protocol for purifying POPs from serum samples involves conditioning the silica cartridge with n-hexane, washing with a low-polarity solvent mixture, and finally eluting the POPs with a more polar solvent mixture. nih.gov In some cases, to improve the separation of POPs, two different SPE columns are used. nih.gov

Enzyme-Assisted Derivatization for Enhanced Sterol Analysis (EADSA)

Enzyme-assisted derivatization for sterol analysis (EADSA) is a highly specific and sensitive strategy developed for the analysis of sterols by LC-MS. nih.govnih.govresearchgate.net This technique is particularly useful for sterols that ionize poorly in their native form. nih.govacs.org The EADSA method involves a two-step process. First, an enzyme, typically cholesterol oxidase, is used to convert the 3β-hydroxy-5-ene structure of the sterol into a 3-oxo-4-ene structure. ucl.ac.ukresearchgate.netund.edu Subsequently, the newly formed 3-oxo group is derivatized with a reagent, such as Girard P, which introduces a permanently charged quaternary ammonium (B1175870) group. nih.govresearchgate.netacs.org This charge-tagging dramatically enhances the ionization efficiency in electrospray ionization (ESI)-MS, leading to a significant improvement in detection sensitivity. acs.org

The EADSA strategy has been successfully applied to the analysis of various oxysterols, including 7-oxo-β-sitosterol, in different biological matrices such as plasma, cerebrospinal fluid, and tissue samples. researchgate.netuio.no For oxysterols that already possess a native oxo group, like 7-oxo-β-sitosterol, the derivatization can proceed directly without the initial enzymatic oxidation step. researchgate.net The use of isotope-labeled Girard reagents allows for multiplexed analysis and accurate quantification through stable isotope dilution methods. nih.gov

Method Validation and Interlaboratory Harmonization Studies

The credibility and consistency of research on 7-oxo-β-sitosterol hinge on the rigorous validation of the analytical methods employed for its measurement. Method validation confirms that a particular analytical technique is appropriate for its intended application by assessing key performance characteristics. These parameters typically include linearity, accuracy, precision (encompassing repeatability and reproducibility), the limit of detection (LOD), and the limit of quantification (LOQ).

Numerous studies have meticulously documented the validation of methods for quantifying 7-oxo-β-sitosterol across diverse sample types. For example, a gas chromatography-mass spectrometry (GC-MS) method developed for the analysis of phytosterol oxidation products (POPs), including 7-oxo-β-sitosterol, in edible oils demonstrated excellent linearity, with correlation coefficients (R²) exceeding 0.99. nih.gov The accuracy of this method, determined through recovery experiments, was found to be within an acceptable range. nih.gov Another study utilizing a high-performance liquid chromatography (HPLC) method for β-sitosterol in supplements reported high precision and accuracy, with percentage recovery values between 91.61% and 99.60%. rasayanjournal.co.in The limit of detection (LOD) and limit of quantification (LOQ) for this HPLC method were 2.92 and 8.84 μg/mL, respectively. rasayanjournal.co.in

Interlaboratory harmonization studies are indispensable for ensuring that results from different laboratories are comparable. These studies involve the analysis of identical samples by multiple facilities to evaluate the reproducibility of an analytical method. For cholesterol oxides (COPs), which are structurally similar to POPs, interlaboratory studies have revealed substantial variability in reported concentrations, highlighting the critical need for standardized procedures and certified reference materials. researchgate.net A study involving 17 laboratories analyzing COPs in various food matrices showed wide-ranging results, emphasizing the challenges in achieving harmonization without standardized methods. researchgate.net This variability underscores the importance of developing and adhering to consensus protocols for the analysis of 7-oxo-β-sitosterol to ensure data reliability across different research groups.

The following interactive table summarizes typical validation parameters for analytical methods used to quantify β-sitosterol and its derivatives.

ParameterTypical Value/RangeAnalytical TechniqueMatrix
Linearity (R²)> 0.99GC-MS, HPLCEdible Oils, Supplements
Accuracy (Recovery %)91.61 - 99.60%HPLCSupplements
Precision (%RSD)< 2.0%HPLCSupplements
Limit of Detection (LOD)2.92 µg/mLHPLCSupplements
Limit of Quantification (LOQ)8.84 µg/mLHPLCSupplements

Development of Reference Standards for Analytical Rigor

The synthesis and characterization of individual phytosterol oxidation products, including 7-oxo-β-sitosterol, are essential for creating these vital reference materials. acs.org The lack of commercially available, pure standards for many POPs has been a significant challenge in the field, often forcing researchers to use cholesterol oxidation products as alternatives, assuming similar analytical responses. nih.gov However, recent efforts have focused on the chemical synthesis of specific POPs to provide authentic standards for analysis. acs.org

Certified Reference Materials (CRMs) play a pivotal role in achieving analytical accuracy and inter-laboratory agreement. CRMs are well-characterized materials with a certified value for specific properties, accompanied by a statement of uncertainty and metrological traceability. While official reference methods specifically for phytosterols (B1254722) in enriched foods are not yet established, methods for analyzing sterols as minor components in food exist. fao.org The development of CRMs for 7-oxo-β-sitosterol in various food and biological matrices is an ongoing area of research. The availability of such materials would significantly enhance the quality and comparability of data generated by different laboratories worldwide.

Emerging Research Perspectives and Future Trajectories for 7 Oxo β Sitosterol

Deeper Elucidation of Complex Biological Networks and Pathways

The scientific investigation into 7-oxo-β-sitosterol, an oxidized derivative of the common plant sterol β-sitosterol, is progressively moving beyond single-target interactions to a more holistic understanding of its role within intricate biological systems. Like other oxysterols, it is recognized as a signaling molecule capable of modulating complex cellular networks. wikipathways.org Research is increasingly focused on mapping its influence on crucial signaling cascades, particularly those governing cell fate and inflammatory responses.

A significant area of research has been its impact on apoptotic (programmed cell death) pathways. Studies on closely related phytosterol oxides have demonstrated an ability to induce apoptosis by targeting key signaling networks. For instance, evidence points towards the downregulation of the ERK1/2 (Extracellular signal-regulated kinase 1/2) signaling pathway, a critical component of the MAPK (mitogen-activated protein kinase) cascade that regulates cell proliferation and survival. nih.govnih.govresearchgate.net Concurrently, the compound is implicated in the modulation of the intrinsic mitochondrial pathway of apoptosis. This involves altering the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which governs mitochondrial membrane permeability. nih.govnih.gov This shift ultimately leads to the release of cytochrome c and the activation of initiator caspase-9 and executioner procaspase-3, culminating in cell death. nih.govnih.gov

Furthermore, emerging evidence suggests that 7-oxo-β-sitosterol may influence inflammatory networks, potentially through the downregulation of transcription factors like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a master regulator of the inflammatory response. researchgate.net Its structural similarity to cholesterol also implies a role in the broader network of cholesterol homeostasis. wikipathways.org The biosynthesis of its precursor, β-sitosterol, is itself part of a complex triterpene network, where enzymes such as cytochrome P450s create a vast array of structurally diverse and bioactive molecules. oup.com

Biological Network/PathwayKey Components ModulatedObserved Effect of 7-Oxo-β-Sitosterol or AnalogsReference
MAPK/ERK SignalingERK1/2Downregulation of phosphorylation, leading to reduced cell proliferation. nih.govnih.govresearchgate.net
Intrinsic Apoptosis PathwayBax, Bcl-2, Caspase-9, Caspase-3Increases Bax/Bcl-2 ratio, leading to caspase activation and apoptosis. nih.govnih.gov
Inflammatory PathwaysNF-κBPutative downregulation of phosphorylation, leading to anti-inflammatory effects. researchgate.net
Cholesterol HomeostasisNuclear Receptors, G protein-coupled receptorsActs as a ligand, influencing sterol regulation. wikipathways.org

Investigation of Novel Molecular Targets and Interaction Dynamics

Identifying the direct molecular binding partners of 7-oxo-β-sitosterol is fundamental to understanding its mechanism of action. Future research is aimed at discovering and characterizing these novel targets and the dynamics of their interactions. While research on the precursor, β-sitosterol, has identified binding proteins like 17β-hydroxysteroid dehydrogenase type 4 (17β-HSD4) and Extended-Synaptotagmin-1 (E-Syt1), the specific targets of its 7-oxo derivative are an active area of investigation. nih.gov

Current studies point to several key proteins as being functionally affected, suggesting they are either direct targets or downstream effectors. As mentioned, the kinases ERK1/2 and the transcription factor NF-κB are significant targets, with 7-oxo-β-sitosterol and its analogs modulating their activity through mechanisms like inhibiting phosphorylation. researchgate.net Proteins in the Bcl-2 family (Bax and Bcl-2) and caspases are also key components of its target profile, regulated by altering their expression levels to promote apoptosis. nih.govnih.gov

Computational methods, such as molecular docking, are becoming invaluable for predicting interaction dynamics. These studies simulate the binding of a ligand to a protein's active site, predicting binding affinity and stability. nih.gov For example, molecular modeling has been used to investigate the interaction of β-sitosterol derivatives with microtubules, a critical target for anti-cancer agents, suggesting a potential mechanism for its observed cytotoxic effects against cancer cells. eijppr.com Such in silico approaches can efficiently screen large libraries of potential targets and guide experimental validation, accelerating the discovery of novel binding partners for 7-oxo-β-sitosterol.

Putative Molecular TargetInteraction DynamicsInvestigative MethodReference
ERK1/2Inhibition of phosphorylationWestern Blot researchgate.net
NF-κBInhibition of phosphorylationWestern Blot researchgate.net
Bax/Bcl-2 ProteinsModulation of expression levels (increase in Bax, decrease in Bcl-2)Western Blot nih.govnih.gov
TubulinPredicted binding at the colchicine (B1669291) site, interfering with microtubule dynamics.Molecular Docking eijppr.com
17β-HSD4, E-Syt1Direct binding (identified for precursor β-sitosterol)Affinity Chromatography nih.gov

Exploration of Advanced Chemical Synthesis Methodologies for Analogue Generation

The generation of pure 7-oxo-β-sitosterol and its structural analogues is critical for detailed biological and toxicological studies. While it can be isolated from natural sources, chemical synthesis offers the advantage of producing high-purity standards and novel derivatives for structure-activity relationship (SAR) studies. ontosight.airesearchgate.net The most direct synthetic route involves the chemical oxidation of its readily available precursor, β-sitosterol. ontosight.ai

Researchers have developed efficient, multi-gram scale synthetic routes to produce pure β-sitosterol oxides, which was previously a barrier to collecting significant toxicity and activity data on individual compounds. researchgate.netrsc.org These methods provide the necessary quantities of pure material for in-depth biological evaluation.

More advanced strategies focus on regioselective modifications to the sterol scaffold. One such methodology involves the temporary masking of the Δ5-6 double bond as an epoxide. This protection strategy allows for chemical modifications to be performed on other parts of the molecule, such as the side chain. Following the desired modification, the double bond can be regenerated through a mild deoxygenation reaction. researchgate.net This approach provides a facile route to a wide variety of sidechain-modified phytosterols (B1254722) and their oxidized derivatives, enabling a systematic exploration of how different structural features contribute to biological activity.

Synthetic StrategyDescriptionAdvantageReference
Direct OxidationChemical oxidation of the precursor β-sitosterol at the C7 position.A straightforward method for producing the target compound. ontosight.ai
Efficient Scale-Up SynthesisOptimized reaction conditions to allow for multi-gram production of pure β-sitosterol oxides.Provides sufficient quantities of pure material for extensive biological testing. researchgate.netrsc.org
Alkene Masking/DemaskingThe Δ5-6 alkene is temporarily protected as an epoxide, allowing for regioselective modification elsewhere, followed by deprotection.Enables the synthesis of a wide range of novel analogues with modified side chains for SAR studies. researchgate.net

Development of High-Throughput Analytical Platforms for Comprehensive Profiling

The accurate detection and quantification of 7-oxo-β-sitosterol in complex matrices such as food products and biological tissues are essential for exposure assessment and metabolic studies. researchgate.net Research is focused on developing robust, sensitive, and high-throughput analytical platforms to meet this need.

Chromatographic techniques coupled with mass spectrometry are the cornerstone of modern sterol analysis. nih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used for both identification and quantification. nih.govkoreamed.org To handle complex samples and improve separation efficiency, advanced techniques such as two-dimensional gas chromatography (GCxGC) have been employed. nih.gov For enhanced sensitivity and specificity in quantitative analysis, tandem mass spectrometry (GC-MS/MS or LC-MS/MS) is often the method of choice, allowing for the precise measurement of 7-oxo-β-sitosterol even at low concentrations in samples like human serum. nih.gov

To further improve specificity, some methods employ chemical derivatization followed by multi-stage mass spectrometry (MSn). For example, a highly specific LC-MS method utilizes derivatization followed by MS3 analysis, which significantly reduces matrix interference and ensures accurate identification. researchgate.net Alongside these advanced mass spectrometry methods, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) remains a valuable and reliable platform for routine quality control analysis in supplements and fortified foods, offering a balance of performance and accessibility. rasayanjournal.co.in

Analytical PlatformPrincipleApplication in 7-Oxo-β-Sitosterol AnalysisReference
GC-MS/MSGas chromatography for separation, followed by tandem mass spectrometry for specific quantification.Quantification of 7-oxo-β-sitosterol in human serum and food matrices. nih.gov
LC-MS/MSLiquid chromatography for separation, followed by tandem mass spectrometry.Analysis in biological fluids and natural product extracts; can shorten run times compared to normal-phase methods. nih.gov
GCxGCTwo-dimensional gas chromatography providing enhanced separation power.Separating complex mixtures of phytosterols and their oxidation products. nih.gov
LC-MS³Liquid chromatography coupled with multi-stage mass spectrometry after chemical derivatization.Highly specific and sensitive detection in complex biological samples like serum. researchgate.net
HPLC-UVHigh-performance liquid chromatography with ultraviolet detection.Routine quality control and quantification in supplements and fortified foods. rasayanjournal.co.in

Integration of Omics Technologies to Understand System-Wide Effects

To achieve a comprehensive understanding of the biological impact of 7-oxo-β-sitosterol, researchers are beginning to integrate various "omics" technologies. These platforms—including metabolomics, proteomics, and transcriptomics—allow for a system-wide view of the molecular changes induced by the compound, moving far beyond the study of a single pathway.

Metabolomics, the large-scale study of small molecules (metabolites), is particularly well-suited for this area. Studies on other oxysterols have successfully used metabolomics to track the downstream conversion of primary oxidation products into a variety of secondary metabolites within cells and animal models. nih.gov This approach can identify novel biomarkers of exposure and effect, and applying it to 7-oxo-β-sitosterol could reveal its metabolic fate and its impact on the broader cellular metabolome. nih.gov

Network pharmacology, a computational approach, serves as a powerful framework to integrate omics data with existing knowledge of biological networks. By constructing compound-target-disease networks, it can predict the multiple targets and pathways that 7-oxo-β-sitosterol might influence, guiding further experimental work. nih.gov Proteomics (the large-scale study of proteins) could be employed to identify novel binding proteins and quantify changes in the expression of proteins involved in its mechanism of action. Similarly, transcriptomics (the study of RNA transcripts) can reveal how 7-oxo-β-sitosterol alters gene expression profiles. The integration of these omics datasets will be pivotal in constructing a complete, systems-level model of the compound's biological activity, from its molecular targets to its ultimate physiological effects.

Omics TechnologyPotential Application for 7-Oxo-β-Sitosterol ResearchAnticipated OutcomeReference
MetabolomicsProfiling of metabolites in cells or tissues after exposure.Identification of metabolic fate, downstream bioactive metabolites, and novel biomarkers of effect. nih.gov
ProteomicsAnalysis of protein expression and post-translational modifications.Discovery of novel protein targets and quantification of changes in signaling pathways at the protein level. nih.gov
TranscriptomicsAnalysis of global gene expression changes (mRNA).Understanding of how 7-oxo-β-sitosterol modulates gene regulation and identification of affected genetic pathways. nih.gov
Network PharmacologyComputational integration of chemical, biological, and omics data.Prediction of multi-target, multi-pathway mechanisms of action and a holistic view of system-wide effects. nih.gov

Q & A

Basic Research Questions

Q. What are the primary mechanisms through which 7-oxo-beta-sitosterol exerts its anticancer effects?

  • Methodological Answer : 7-Oxo-beta-sitosterol induces apoptosis and inhibits proliferation in cancer cells by modulating key signaling pathways. Researchers should employ Western blotting to assess protein levels (e.g., S1P, p-44/42 ERK1/2, p-NF-κB p65) in treated cells . Ceramide accumulation, a hallmark of apoptosis, can be quantified using mass spectrometry or fluorescence-based lipid assays. For leukemia models like HL-60 cells, flow cytometry with Annexin V/PI staining is recommended to validate apoptotic effects .

Q. How can researchers isolate 7-oxo-beta-sitosterol from plant sources?

  • Methodological Answer : Extraction from Miscanthus x giganteus involves lipid-soluble fraction isolation via Soxhlet extraction using solvents like hexane or dichloromethane. Subsequent purification employs column chromatography (silica gel) and GC-MS for structural verification . Alkaline hydrolysis may enhance sterol yield by cleaving esterified forms. Purity validation requires HPLC with UV detection (λmax = 238 nm) .

Q. What are the recommended storage conditions for 7-oxo-beta-sitosterol in laboratory settings?

  • Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent oxidation. Solubility in DMSO or chloroform should be maintained for in vitro studies, with aliquots prepared to avoid repeated freeze-thaw cycles. Stability assessments via periodic LC-MS analysis are advised to confirm integrity over ≥4 years .

Advanced Research Questions

Q. How can molecular dynamics simulations elucidate the interaction between 7-oxo-beta-sitosterol and human serum albumin (HSA)?

  • Methodological Answer : Use fluorescence quenching assays to measure binding constants (e.g., static quenching observed with beta-sitosterol-HSA interactions, K ≈ 4.6 × 10³ M⁻¹) . Molecular docking (e.g., AutoDock Vina) can predict binding sites in HSA’s hydrophobic subdomain IIA. MD simulations (GROMACS/AMBER) over 50–100 ns trajectories assess conformational stability and hydrogen bonding (e.g., OH group interactions with Arg257, Ser287) . Circular dichroism (CD) spectroscopy validates secondary structural changes in HSA post-binding.

Q. What experimental strategies address discrepancies in the apoptotic effects of 7-oxo-beta-sitosterol across different cancer cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific signaling contexts. For example, in MDA-MB-231 breast cancer cells, 7-oxo-beta-sitosterol inhibits invasion via Matrigel assays and reduces adhesion to collagen IV/laminin , whereas in LNCaP prostate cells, apoptosis correlates with sphingomyelin cycle activation and ceramide production . Researchers should:

  • Compare dose-response curves (e.g., 5–20 µM) across cell lines.
  • Use RNA-seq to identify pathway-specific gene expression variations (e.g., NF-κB vs. ERK dominance).
  • Validate using isoform-specific kinase inhibitors (e.g., ERK1/2 inhibitors) to isolate mechanism contributors.

Q. What are the challenges in designing in vitro models to study the effects of 7-oxo-beta-sitosterol on cancer cell invasion and metastasis?

  • Methodological Answer : Key challenges include:

  • Matrix Selection : Optimize Matrigel composition to mimic tumor microenvironments; include collagen IV/laminin for basement membrane modeling .
  • Cell Viability Confounders : Distinguish anti-invasive effects from cytotoxicity using parallel MTT/WST-1 assays.
  • Solvent Artifacts : Use cyclodextrin-based sterol delivery to ensure solubility without disrupting membrane integrity .
  • Endpoint Quantification : Employ transwell migration assays with Calcein-AM staining for high-throughput analysis.

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on 7-oxo-beta-sitosterol’s modulation of NF-κB signaling?

  • Methodological Answer : Discrepancies may stem from cell-type-specific NF-κB activation states. For example, in HL-60 leukemia cells, 7-oxo-beta-sitosterol downregulates p-NF-κB p65 , while in inflammatory models, NF-κB inhibition is less pronounced. To resolve:

  • Perform phospho-proteomic profiling to map kinase activity upstream of NF-κB.
  • Use siRNA knockdown of IκBα to test compensatory signaling pathways.
  • Compare results across cells with varying baseline NF-κB activity (e.g., HeLa vs. RAW 264.7) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
14-(5-Ethyl-6-methylheptan-2-yl)-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-9-one
Reactant of Route 2
Reactant of Route 2
14-(5-Ethyl-6-methylheptan-2-yl)-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-9-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.